
3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid is an organic compound with a complex structure that includes multiple hydroxyl groups and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of glycidol with ethanolamine under controlled conditions to introduce the hydroxyethyl and hydroxymethyl groups. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways and processes. The specific pathways involved depend on the context of its use, such as in drug development or metabolic studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(hydroxymethyl)propane-1,3-diol: Similar structure but lacks the hydroxyethyl group.
3-Hydroxy-2-(methylamino)-2-(hydroxymethyl)propanoic acid: Similar but with a methyl group instead of a hydroxyethyl group.
Uniqueness
The presence of both hydroxyethyl and hydroxymethyl groups in 3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid makes it unique, providing it with distinct chemical properties and reactivity compared to similar compounds. This uniqueness allows for specific applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C6H13NO5 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
3-hydroxy-2-(2-hydroxyethylamino)-2-(hydroxymethyl)propanoic acid |
InChI |
InChI=1S/C6H13NO5/c8-2-1-7-6(3-9,4-10)5(11)12/h7-10H,1-4H2,(H,11,12) |
Clave InChI |
DMBDLEGJORVDKO-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NC(CO)(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


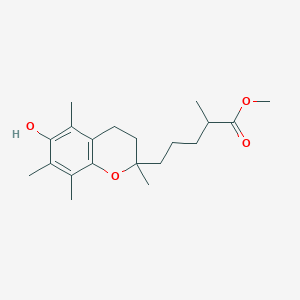
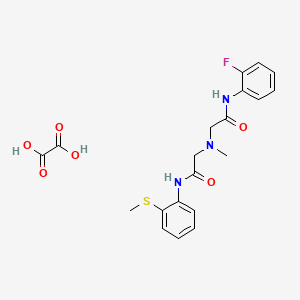

![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
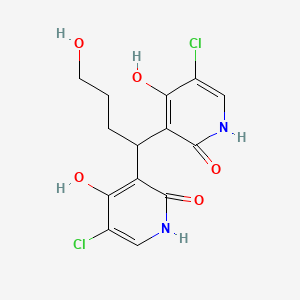
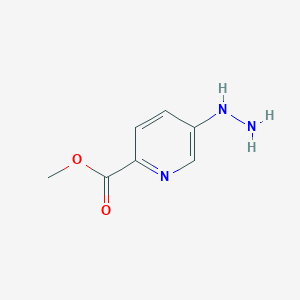
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

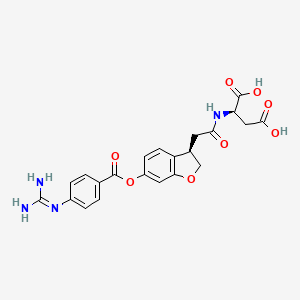
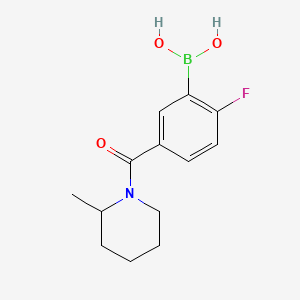
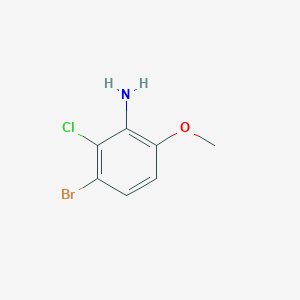
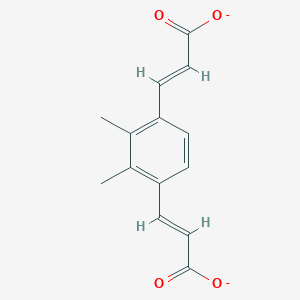
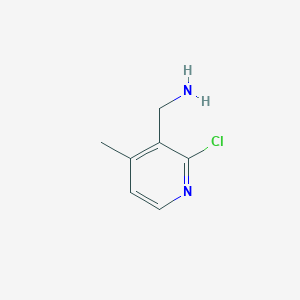
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)
